3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-1H-pyrazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a triazole oxide.
Scientific Research Applications
3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism by which 3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine
- 3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine
Uniqueness
3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine is unique due to its specific fusion of a triazole ring with a pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of new compounds with tailored biological activities or material properties.
Properties
CAS No. |
1783466-09-0 |
---|---|
Molecular Formula |
C6H8BrN3 |
Molecular Weight |
202.05 g/mol |
IUPAC Name |
3-bromo-4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H8BrN3/c7-6-5-3-1-2-4-10(5)9-8-6/h1-4H2 |
InChI Key |
VCYBJKWLKBRWKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=C(N=N2)Br)C1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.